N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound belonging to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a thiadiazole moiety, like “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide”, have been found to exhibit anticancer activity . They may target proteins involved in cell proliferation and survival, such as kinases or other signaling molecules .
Mode of Action
The compound might interact with its targets by forming covalent or non-covalent bonds, thereby altering the target’s function. The presence of the thiadiazole and phenylacetamide groups could contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could affect various biochemical pathways involved in cell growth and survival. For example, it might inhibit a kinase, leading to a decrease in phosphorylation-dependent signaling pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. The presence of the phenylacetamide group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Result of Action
The ultimate effect of the compound would depend on its specific targets and mode of action. If it acts as an anticancer agent, it might induce cell cycle arrest or apoptosis, leading to a decrease in tumor growth .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For example, the compound’s stability might be affected by the presence of certain enzymes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common synthetic route includes the reaction of p-toluidine with chloroacetic acid to form the corresponding amide, followed by cyclization with thiosemicarbazide to yield the thiadiazole ring[{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique compared to other thiadiazole derivatives due to its specific structural features and functional groups. Similar compounds include:
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
These compounds share the thiadiazole core but differ in the substituents attached to the core structure, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-13-7-9-15(10-8-13)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLVJRKYYMEAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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